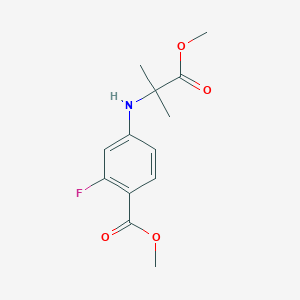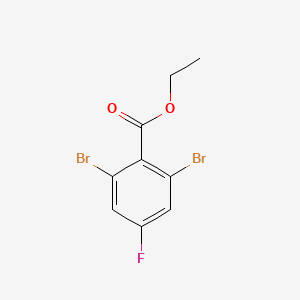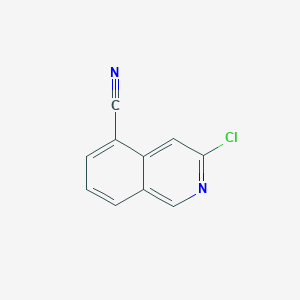
3-Chloro-6-fluoro-5-nitroisoquinoline
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis of Antimalarial Agents
- 8-Aminoquinoline Antimalarial Synthesis : 3-Chloro-6-fluoro-5-nitroisoquinoline has been utilized in synthesizing 5-fluoroprimaquine, an 8-aminoquinoline antimalarial agent. The synthesis involved various nucleophilic sources and yielded a key intermediate required for the antimalarial compound (O’Neill, Storr, & Park, 1998).
Antibacterial Properties
- Synthesis of 8-Nitrofluoroquinolone Derivatives : Research focused on preparing new 8-nitrofluoroquinolone models and investigating their antibacterial properties. The study involved the synthesis of various derivatives with promising activity against gram-positive and gram-negative strains, indicating the potential of these compounds in antibacterial applications (Al-Hiari et al., 2007).
Anticancer Applications
- Topoisomerase I Poisons : 3-Chloro-6-fluoro-5-nitroisoquinoline derivatives have been synthesized as topoisomerase I poisons with antiproliferative effects on cancer cells. This research aimed to identify safer alternatives to the nitro toxicophore, suggesting the potential of such compounds in cancer therapy (Beck et al., 2015).
- Tetracyclic Fluoroquinolones : Synthesis of tetracyclic fluoroquinolones as antibacterial and anticancer agents was explored. These compounds showed promising growth inhibition against breast tumor and lung cancer cells, indicating their potential dual role in antibacterial and anticancer therapies (Al-Trawneh et al., 2010).
Other Applications
- Synthesis of Novel Acyl Transfer Catalysts : Research on the synthesis of 1-chloro-5-nitroisoquinoline, a precursor for novel acyl transfer catalysts containing isoquinoline, highlighted the potential of these compounds in developing new catalysts (Chen Pei-ran, 2008).
Safety and Hazards
Propiedades
IUPAC Name |
3-chloro-6-fluoro-5-nitroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClFN2O2/c10-8-3-6-5(4-12-8)1-2-7(11)9(6)13(14)15/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVLNEBQKDGWLOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=CC(=NC=C21)Cl)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-6-fluoro-5-nitroisoquinoline | |
CAS RN |
1841079-94-4 | |
| Record name | 3-chloro-6-fluoro-5-nitroisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



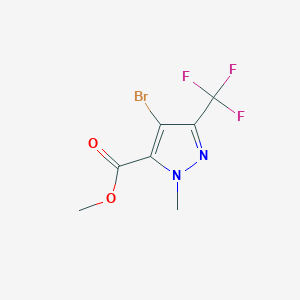
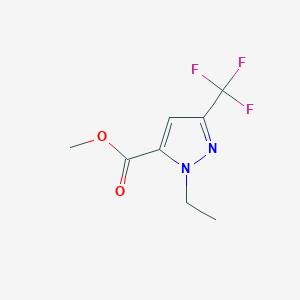
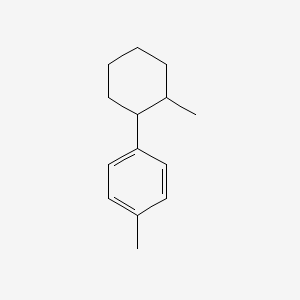


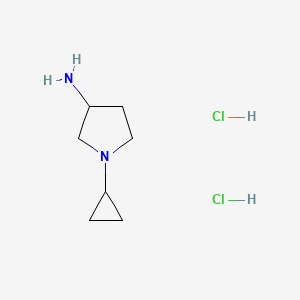

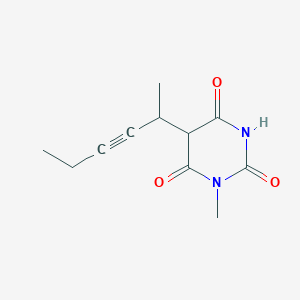
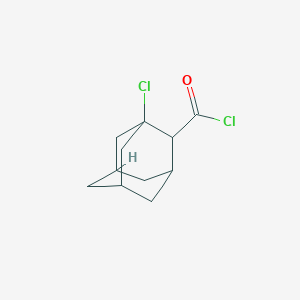

![(E)-[(Z)-[amino(ethylsulfanyl)methylidene]amino][(2-chloro-6-fluorophenyl)methylidene]amine hydrochloride](/img/structure/B1435251.png)
